3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Overview
Description
“3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one” is a chemical compound with the molecular formula C13H16N2O2 . It has been studied for its potential therapeutic applications .
Synthesis Analysis
The synthesis of 2,8-diazaspiro[4.5]decan-1-one derivatives, including “3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one”, involves the introduction of spirocyclic scaffolds based on selective TYK2 inhibitors . This process led to the discovery of a superior derivative compound .
Molecular Structure Analysis
The molecular structure of “3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one” is characterized by a spirocyclic scaffold . This structure contributes to its potential as a potent inhibitor .
Chemical Reactions Analysis
“3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one” and its derivatives have been found to exhibit inhibitory activity against RIPK1 . This activity is significant in the context of necroptosis, a form of programmed cell death .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one” are characterized by its molecular formula C13H16N2O2 . More detailed information about its properties can be found in chemical databases .
Scientific Research Applications
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Chemical Synthesis
- Application : This compound can be used in the synthesis of highly functionalized pyrazolone systems .
- Method of Application : The compound is used in the epoxidation of 4-alkylidene (arylidene)-1-phenyl-3,5-pyrazolidinediones using alkaline hydrogen peroxide, resulting in the formation of 5-phenyl-1-oxa-5,6-diazaspiro [2.4]heptane-4,7-dione derivatives .
- Results : The resulting products depend on the type of the diazaspiro compound and/or the nucleophile used .
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Material Science
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Chemical Industry
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Anticancer Research
- Application : This compound has been used in anticancer research .
- Method of Application : The compound is used in the synthesis of novel 4- (Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4- (4-substituted phenyl) Azetidin-2-One Derivatives .
- Results : The newly synthesized conjugates were evaluated for their anticancer potential using MCF-7 cell lines .
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Antimicrobial Research
- Application : This compound has been used in antimicrobial research .
- Method of Application : The compound is used in the synthesis of novel 4- (Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4- (4-substituted phenyl) Azetidin-2-One Derivatives .
- Results : The newly synthesized conjugates were evaluated for their antimicrobial potential .
Future Directions
properties
IUPAC Name |
3-phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-12-15(11-4-2-1-3-5-11)10-13(17-12)6-8-14-9-7-13/h1-5,14H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIRMOGNCYIDGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CN(C(=O)O2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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